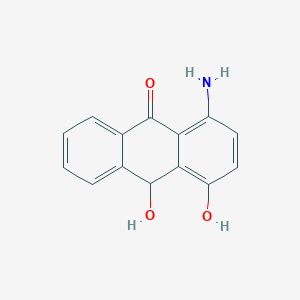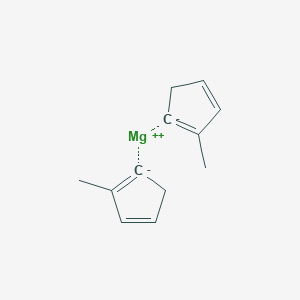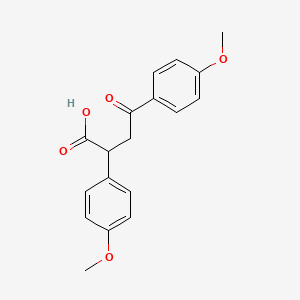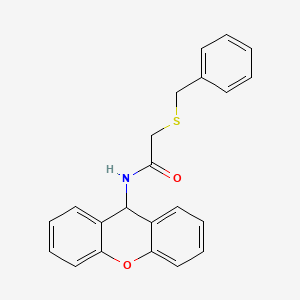![molecular formula C26H26ClN7O2 B14002914 N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4-[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoylamino]benzamide;hydrochloride CAS No. 25786-96-3](/img/structure/B14002914.png)
N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4-[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoylamino]benzamide;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4-[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoylamino]benzamide;hydrochloride is a complex organic compound that features multiple imidazole rings and benzamide groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4-[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoylamino]benzamide;hydrochloride typically involves multi-step organic reactions. The process may include:
Formation of Imidazole Rings: Starting from appropriate precursors, imidazole rings are synthesized through cyclization reactions.
Coupling Reactions: The imidazole rings are then coupled with benzamide groups using reagents such as carbodiimides or other coupling agents.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4-[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoylamino]benzamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The imidazole rings can be oxidized to form imidazoles with different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the benzamide moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various alkyl or aryl groups.
科学的研究の応用
Medicinal Chemistry: As a potential drug candidate due to its complex structure and functional groups.
Pharmacology: Studying its interactions with biological targets such as enzymes or receptors.
Material Science: Exploring its properties as a building block for advanced materials.
作用機序
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it may bind to specific enzymes or receptors, modulating their activity. The imidazole rings could play a role in coordinating metal ions or interacting with nucleic acids.
類似化合物との比較
Similar Compounds
- N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzamide
- 4-[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoylamino]benzamide
Uniqueness
N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4-[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoylamino]benzamide;hydrochloride is unique due to its dual imidazole rings and benzamide groups, which may confer distinct chemical and biological properties compared to simpler analogs.
特性
CAS番号 |
25786-96-3 |
|---|---|
分子式 |
C26H26ClN7O2 |
分子量 |
504.0 g/mol |
IUPAC名 |
N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4-[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoylamino]benzamide;hydrochloride |
InChI |
InChI=1S/C26H25N7O2.ClH/c34-25(31-22-3-1-2-19(16-22)24-29-14-15-30-24)18-6-10-21(11-7-18)33-26(35)32-20-8-4-17(5-9-20)23-27-12-13-28-23;/h1-11,16H,12-15H2,(H,27,28)(H,29,30)(H,31,34)(H2,32,33,35);1H |
InChIキー |
LXEUZXWCCXIKSX-UHFFFAOYSA-N |
正規SMILES |
C1CN=C(N1)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)C(=O)NC4=CC=CC(=C4)C5=NCCN5.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4H-[1]Benzopyrano[2,3-d]pyrimidin-4-one, 2,3-dihydro-2-phenyl-](/img/structure/B14002840.png)
![4-[Amino-[bis(2-chloroethyl)amino]phosphoryl]oxy-2-hydroxybutanenitrile](/img/structure/B14002844.png)
![(5Z)-5-[2-(4-Chloro-2,5-dimethoxyphenyl)hydrazinylidene]-4-methyl-1,3-thiazol-2(5H)-imine](/img/structure/B14002848.png)




![1-(Furan-2-ylmethyl)-3-{4-[(e)-phenyldiazenyl]phenyl}urea](/img/structure/B14002903.png)
![Methyl 2-benzyl-7-bromo-2-azabicyclo[2.2.1]heptane-6-carboxylate](/img/structure/B14002906.png)

![2-[[4-[1-(2,4-Diaminopteridin-6-yl)ethylamino]benzoyl]amino]pentanedioic acid](/img/structure/B14002915.png)
![4-(4-Ethoxy-2-morpholin-4-ylpyrimido[4,5-d]pyrimidin-7-yl)morpholine](/img/structure/B14002920.png)
